(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1842799 is a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist developed for the treatment of multiple sclerosis. This compound is a prodrug that, upon phosphorylation, exhibits high selectivity and potency towards the S1P1 receptor, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of GSK1842799 involves the preparation of alkyl-substituted biaryl amino alcohols. The key synthetic route includes the formation of (S)-2-amino-2-(5-(4-(octyloxy)-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)propan-1-ol. This compound is synthesized through a series of reactions, including alkylation, substitution, and cyclization reactions. The industrial production methods focus on optimizing these reactions to achieve high yield and purity .
Chemical Reactions Analysis
GSK1842799 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its phosphorylated active form, GSK1842799-P.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the biaryl amino alcohol moiety.
Common reagents and conditions used in these reactions include strong oxidizing agents for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) and ethanol for dissolution and reaction facilitation. The major product formed from these reactions is the phosphorylated active form, GSK1842799-P .
Scientific Research Applications
GSK1842799 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying selective S1P1 receptor agonists.
Biology: Investigated for its effects on lymphocyte trafficking and immune modulation.
Medicine: Developed as a potential oral treatment for multiple sclerosis, showing efficacy in reducing blood lymphocyte counts and achieving comparable results to existing treatments like FTY720 in preclinical models
Industry: Utilized in the development of new therapeutic agents targeting S1P1 receptors.
Mechanism of Action
GSK1842799 exerts its effects by selectively binding to and activating the S1P1 receptor. Upon phosphorylation, the compound (GSK1842799-P) exhibits subnanomolar agonist activity with over 1000-fold selectivity for S1P1 over S1P3. This activation leads to the modulation of lymphocyte trafficking, reducing the number of lymphocytes in the bloodstream and thereby exerting its therapeutic effects in conditions like multiple sclerosis .
Comparison with Similar Compounds
GSK1842799 is compared with other S1P1 receptor agonists, such as FTY720 (fingolimod). While both compounds exhibit high selectivity and potency towards the S1P1 receptor, GSK1842799 shows a more favorable pharmacokinetic profile, including better oral bioavailability and rapid in vivo conversion to its active form. Other similar compounds include siponimod and ozanimod, which also target S1P receptors but may differ in their selectivity and efficacy profiles .
Properties
Molecular Formula |
C24H30F9N3O6S |
---|---|
Molecular Weight |
659.6 g/mol |
IUPAC Name |
(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H28F3N3O2S.2C2HF3O2/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;2*3-2(4,5)1(6)7/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*(H,6,7)/t19-;;/m0../s1 |
InChI Key |
JMAYDELAQRHSLR-TXEPZDRESA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)[C@](C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=NN=C(S2)C(C)(CO)N)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.